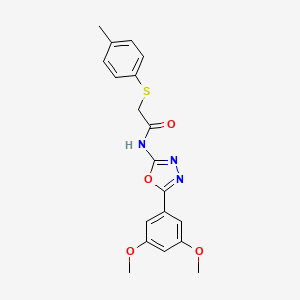

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Description

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and a p-tolylthioacetamide moiety at position 2. The 3,5-dimethoxy substitution on the phenyl ring may enhance electronic effects and steric interactions, influencing binding to enzymatic targets such as lipoxygenase (LOX) or SIRT2 .

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-12-4-6-16(7-5-12)27-11-17(23)20-19-22-21-18(26-19)13-8-14(24-2)10-15(9-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWMQFMEZIJKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs from the evidence:

Key Observations:

- Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve binding to hydrophobic enzyme pockets compared to chloro (8t) or nitro (8v) substituents .

- Heterocyclic Variations: Compounds with benzofuran (2a) or spiro systems (5d) exhibit divergent activities (antimicrobial vs. anti-inflammatory), highlighting the importance of core heterocycle selection .

Enzyme Inhibition

- LOX Inhibition: Analogs like 8t (IC50: 45 µM) show moderate activity, suggesting that bulky substituents (e.g., 3,5-dimethoxy) in the target compound could enhance potency through improved hydrophobic interactions .

- SIRT2 Inhibition: reports derivatives with 3-methoxybenzyl substituents achieving IC50 values as low as 1.2 µM, indicating that methoxy groups in specific positions critically modulate activity .

Antimicrobial Activity

- Benzofuran-oxadiazole hybrids (e.g., 2a) demonstrate strong antimicrobial effects (MIC: 4 µg/mL), whereas acetamide derivatives with indole substituents (8a-w) lack such activity, underscoring the role of aromatic substituents in targeting microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.